4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol
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Overview
Description
4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol is a heterocyclic compound that contains bromine, fluorine, iodine, and hydroxyl functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol typically involves multi-step organic reactions. One common method is the halogenation of a pyridine derivative, followed by the introduction of difluoromethyl and hydroxyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and functional group modification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the handling of reactive halogen compounds and the need for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The halogen atoms can be reduced to form less reactive derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or palladium catalysts in Suzuki-Miyaura coupling reactions are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and hydroxyl groups allows it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-(difluoromethyl)-1H-pyrazole
- 4-Bromo-5-nitrophthalonitrile
- 4-Bromo-5-(difluoromethyl)-6-fluoro-1-trityl-1H-indazole
Uniqueness
4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol is unique due to the combination of bromine, fluorine, iodine, and hydroxyl groups on a pyridine ring. This unique structure imparts distinct chemical reactivity and potential applications that may not be observed in similar compounds. The presence of multiple halogens and a hydroxyl group allows for diverse chemical modifications and functionalization, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H3BrF2INO |
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Molecular Weight |
349.90 g/mol |
IUPAC Name |
4-bromo-5-(difluoromethyl)-6-iodopyridin-3-ol |
InChI |
InChI=1S/C6H3BrF2INO/c7-4-2(12)1-11-6(10)3(4)5(8)9/h1,5,12H |
InChI Key |
PMOICACUYVNJRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)I)C(F)F)Br)O |
Origin of Product |
United States |
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